6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class of heterocyclic molecules, characterized by a fused bicyclic core structure. The 4-methoxyphenyl group at position 6 and the pyridin-4-yl carboxamide at position 2 contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-17(18(24)21-14-7-9-20-10-8-14)26-19-22-16(11-23(12)19)13-3-5-15(25-2)6-4-13/h3-11H,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCCAUJOMXNARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzothiazole with appropriate aldehydes and ketones under microwave irradiation . This method is advantageous due to its high yield, purity, and the avoidance of toxic transition-metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a biological probe to study enzyme functions and receptor interactions.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. Molecular docking studies have shown that it binds to active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs with modifications to the aryl substituents, heterocyclic cores, or carboxamide moieties. Key differences in physicochemical properties and reported activities are highlighted.
Table 1: Structural Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Observations
Substituent Effects on Physicochemical Properties: Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound enhances electron density compared to the 4-fluorophenyl (electron-withdrawing) or 3-nitrophenyl (strongly electron-withdrawing) analogs . This may influence solubility and binding interactions.
Synthetic Yields and Feasibility :
- Compound 5h, bearing a 4-methoxyphenyl group and a chloropyridin-3-yl carboxamide, was synthesized in 81% yield via condensation reactions, suggesting robust synthetic routes for similar derivatives .
- In contrast, nitro-substituted analogs (e.g., compound in ) may require additional optimization due to the destabilizing effects of nitro groups during synthesis.
Biological Activity Trends: Acetylcholinesterase Inhibition: Derivatives such as 4d–4f (from ) with fluorophenyl substituents and carbothioamide linkages showed moderate inhibitory activity (IC₅₀ ~10–50 µM). The target compound’s methoxyphenyl group may enhance potency due to improved hydrophobic interactions .
Biological Activity
The compound 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is part of a class of imidazo[2,1-b]thiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an imidazo[2,1-b]thiazole core, a methoxyphenyl substituent, and a pyridine moiety. These structural components are crucial for its biological activity.
Anticancer Properties
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer activity through various mechanisms:
- Kinase Inhibition : Compounds in this class have been shown to inhibit multiple kinases involved in cancer cell proliferation. For instance, studies suggest that they can interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Apoptosis Induction : The compound has been demonstrated to induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231) with an IC50 value of approximately 1.65 μM. Mechanistic studies revealed that it can cause cell cycle stagnation and activate apoptotic pathways .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications to the imidazo[2,1-b]thiazole scaffold significantly influence its biological activity. For example:
- The presence of the methoxy group enhances binding affinity to target proteins due to favorable interactions with amino acid residues in the active sites.
- Variations in substituents on the phenyl ring can modulate potency against different cancer types .
The proposed mechanism of action for the compound involves:
- Microtubule Disruption : By inhibiting tubulin polymerization, it alters the microtubule network within cancer cells, which is essential for mitotic spindle formation. This disruption leads to cell cycle arrest and subsequent apoptosis.
- Molecular Interactions : Docking studies suggest that specific interactions between the compound and tubulin subunits contribute to its efficacy. For example, hydrogen bonding between the methoxy group and critical amino acids in tubulin enhances stability and binding .
Case Studies
Several studies have evaluated the anticancer effects of imidazo[2,1-b]thiazole derivatives:
- Study on MDA-MB-231 Cells : This study reported significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth .
- Evaluation Against Various Cancer Cell Lines : A comprehensive review highlighted multiple derivatives exhibiting antiproliferative properties across different cancer types through kinase inhibition and apoptosis induction .
Q & A
Q. What synthetic methodologies are optimal for producing 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide with high yield and purity?
The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Cyclocondensation : Reacting substituted thiazole precursors with carboxamide derivatives in ethanol under reflux (70–80°C for 7–20 hours), using catalysts like anhydrous sodium acetate to drive imidazo-thiazole ring formation .
- Coupling Reactions : Introducing the pyridin-4-yl group via nucleophilic substitution or amide bond formation, optimized in dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) with coupling agents like p-toluenesulfonyl chloride .
- Purification : Crystallization from ethanol/water (4:1) improves purity (yields: 57–76%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H/13C NMR : Focus on aromatic protons (δ 7.2–8.5 ppm for pyridine and methoxyphenyl groups) and methyl/methoxy substituents (δ 2.3–3.8 ppm). Carbonyl (C=O) signals appear at ~165–170 ppm .
- IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (680–720 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Monitor molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .
Q. How can researchers design initial biological screening assays for this compound?
- Enzyme Inhibition : Use fluorometric assays for CYP3A4 or phosphodiesterase inhibition, as structurally analogous imidazo-thiazoles show activity in these pathways .
- Antimicrobial Screening : Employ broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), referencing thiazole derivatives with documented antifungal properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Variation : Systematically modify the 4-methoxyphenyl or pyridin-4-yl groups. For example, replacing methoxy with trifluoromethyl enhances lipophilicity and metabolic stability .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with target proteins like CYP3A4. Analogues with 3,4,5-trimethoxybenzamide moieties show improved binding affinity .
- Data-Driven SAR : Apply machine learning to correlate substituent electronegativity/logP with activity, as demonstrated in thiazole-based kinase inhibitors .
Q. What computational strategies resolve contradictions in spectral data interpretation for imidazo-thiazole derivatives?
- DFT Calculations : Optimize molecular geometry using Gaussian09 to predict NMR/IR spectra, comparing theoretical and experimental data to assign ambiguous peaks .
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals by tracing proton-carbon correlations, particularly for crowded aromatic regions .
Q. How can reaction path search methods improve the efficiency of synthesizing novel derivatives?
- Quantum Chemical Modeling : Use GRRM17 or AFIR methods to explore transition states and intermediates, reducing trial-and-error in optimizing cyclocondensation steps .
- High-Throughput Screening : Test solvent/catalyst combinations (e.g., DMF vs. THF, NaH vs. K₂CO₃) in microreactors to rapidly identify optimal conditions .
Q. What experimental and computational approaches validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in the presence of the compound .
- Molecular Dynamics Simulations : Simulate binding kinetics (e.g., RMSD/RMSF analysis) to assess compound-receptor stability over 100-ns trajectories .
Methodological Considerations
- Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from aggregation. Use dynamic light scattering (DLS) to detect nanoparticles and adjust formulation with co-solvents (e.g., PEG-400) .
- Stability Testing : Monitor compound degradation via HPLC under physiological conditions (pH 7.4, 37°C). Oxidative instability in thiazole rings may require N-methylation or steric hindrance strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
